Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid

Description

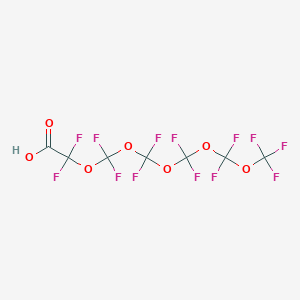

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoA) is a next-generation perfluoroalkyl ether carboxylic acid (PFECA) characterized by a carbon chain interspersed with five ether oxygen atoms (C7+O5) . It belongs to the PFOx homologous series, developed as an alternative to legacy perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). PFO5DoA has been detected in human serum and environmental samples, raising concerns about its persistence and toxicity .

Properties

CAS No. |

39492-91-6 |

|---|---|

Molecular Formula |

CF3(OCF2)5COOH C7HF13O7 |

Molecular Weight |

444.06 g/mol |

IUPAC Name |

2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |

InChI |

InChI=1S/C7HF13O7/c8-2(9,1(21)22)23-4(13,14)25-6(17,18)27-7(19,20)26-5(15,16)24-3(10,11)12/h(H,21,22) |

InChI Key |

FVHYBZSZYQKTPP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination (ECF)

Process Description:

ECF involves immersing a precursor compound, typically a carboxylic acid, into anhydrous hydrogen fluoride (HF) under electrochemical conditions. The hydrogen atoms in the molecule are replaced by fluorine atoms via electrolysis, resulting in a fully fluorinated product.

- Produces a mixture of branched and linear isomers, with branched isomers constituting up to 30% by weight.

- The reaction is conducted under highly corrosive conditions requiring specialized equipment.

- Yields are generally moderate due to side reactions and formation of isomeric mixtures.

- Historically the dominant method (80-90% of production in 2000) for perfluorocarboxylic acids.

- Established industrial scale process.

- Capable of fluorinating complex molecules fully.

- Produces isomeric mixtures, complicating purification.

- Harsh reaction conditions and hazardous reagents.

- Lower selectivity compared to telomerization.

Telomerization

Process Description:

Telomerization involves the reaction of telogens such as CF3CF3I with ethylene or other olefins to build up fluorinated carbon chains of defined length. The resulting telomer iodides are then converted to the corresponding acids, including perfluoroalkyl ether acids like perfluoro-3,5,7,9,11-pentaoxadodecanoic acid.

- Produces primarily linear perfluoroalkyl chains with even numbers of carbons.

- Reaction conditions involve controlled temperature (e.g., 55ºC) and reduced pressure (e.g., 400 mBar) to optimize yield.

- Allows for better control over chain length and molecular structure.

- Results in higher purity products with fewer isomeric impurities.

- Higher product purity and selectivity.

- More environmentally friendly compared to ECF.

- Suitable for producing specific perfluoroalkyl ether acids.

- More complex reaction setup.

- Requires precise control of reaction parameters.

Comparison Table of Preparation Methods

| Feature | Electrochemical Fluorination (ECF) | Telomerization |

|---|---|---|

| Reaction Medium | Anhydrous hydrogen fluoride (HF) | Telogens (e.g., CF3CF3I) and olefins |

| Product Isomer Composition | Mixture of linear and branched isomers | Primarily linear isomers |

| Reaction Conditions | Harsh, corrosive, electrolysis | Moderate temperature (~55ºC), reduced pressure |

| Product Purity | Lower due to isomer mixture | Higher purity, better control |

| Industrial Usage | Historically dominant | Increasingly preferred for PFEAs |

| Environmental Impact | Hazardous reagents, waste management issues | More controlled and cleaner process |

Reaction Conditions and Optimization

The synthesis of this compound via telomerization requires careful optimization of parameters such as temperature, pressure, and reaction time to maximize yield and purity:

- Temperature: Typically maintained around 55ºC.

- Pressure: Reduced pressure near 400 mBar to facilitate reaction kinetics.

- Reaction Time: Optimized to ensure complete conversion without degradation.

These parameters influence the molecular weight distribution and the presence of byproducts. Post-reaction purification involves solvent extraction, centrifugation, and adjustment of solvent ratios for analytical and preparative purposes.

Chemical Stability and Reactivity

This compound exhibits exceptional thermal and chemical stability due to the strong C–F bonds and ether linkages. This stability renders it resistant to typical environmental degradation pathways, complicating remediation efforts.

In oxidative environments, perfluoroalkyl ether acids can undergo limited transformation under strong oxidants such as potassium persulfate (K2S2O8) in alkaline or acidic conditions, but this compound remains largely persistent.

Summary of Research Results

Research studies using advanced analytical techniques such as liquid chromatography coupled with time-of-flight mass spectrometry (LC-ESI-TOFMS) have identified this compound in environmental samples, confirming its widespread presence and persistence.

The synthesis routes have been well documented, with telomerization increasingly favored for producing this compound with higher purity and better-defined molecular structure compared to ECF.

Chemical Reactions Analysis

Oxidative Stability

| Condition | Stability | Key Observations |

|---|---|---|

| High pH (Basic) | Stable | Resists hydroxyl radical oxidation . |

| Low pH (Acidic) | Degradable | Susceptible to degradation under acidic oxidative environments . |

Degradation in Environmental Systems

While this compound is highly resistant to conventional degradation, studies suggest potential pathways under extreme conditions:

-

Persulfate-activated systems (sulfate radicals) may degrade PFCAs, though PFSAs remain stable .

-

Biological systems lack enzymatic pathways to metabolize this compound, contributing to its persistence.

Receptor Modulation

The compound exhibits bioactivity through interactions with nuclear receptors:

-

PPAR agonism : Acts as a peroxisome proliferator-activated receptor (PPAR) agonist, altering gene expression in liver tissues .

-

Glucocorticoid receptor (GR) inhibition : Suppresses GR signaling, unlike conventional PFAS like PFOA .

Metabolic Impact

Long-term exposure disrupts lipid metabolism in vivo:

-

Increases hepatic β-oxidation of fatty acids.

-

Reduces fatty acid and amino acid levels while elevating triglycerides and LDL cholesterol .

-

Mediates effects via mitochondrial DNA (mtDNA) changes, explaining ~27–74% of triglyceride alterations .

Detection and Quantification

The compound is analyzed using advanced chromatography-mass spectrometry (LC-MS) methods:

-

Dynamic Multiple Reaction Monitoring (DMRM) : Enhances sensitivity for trace detection .

-

Table 3 SOP method : Targets PFECAs with ether bonds, using delayed columns to minimize PFAS contamination in eluents .

Reactivity Relative to Other PFAS

A comparison with related PFAS highlights its unique reactivity:

This compound’s resistance to degradation under most environmental conditions, combined with its bioactivity, underscores its classification as a “forever chemical” with significant environmental and health implications. Ongoing research focuses on mitigating its persistence and toxicity through advanced remediation strategies.

Scientific Research Applications

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a surfactant and emulsifier due to its unique hydrophobic and lipophobic properties . In biology and medicine, it has been studied for its potential effects on cellular stress signals and metabolic profiles . Industrially, it is used in the production of high-performance materials, such as fluoropolymers and coatings .

Mechanism of Action

The mechanism of action of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid involves its interaction with specific molecular targets and pathways . It acts as an agonist of the peroxisome proliferator-activated receptor (PPAR) in vitro and modulates PPAR-dependent gene expression in the liver . Additionally, it has an inhibitory effect on the glucocorticoid receptor (GR), which may contribute to the suppression of stress signals . These interactions result in changes in hepatic metabolic profiles, including decreased fatty acids and amino acids and increased β-oxidation .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Structural Features

PFO5DoA differs from legacy PFAS and other PFECAs in its ether-rich backbone:

- PFO5DoA : C7 chain with five ether oxygens (CF3-O-CF2-O-CF2-O-CF2-O-CF2-O-CF2-COOH) .

- PFO4DA : C6 chain with four ether oxygens (CF3-O-CF2-O-CF2-O-CF2-O-CF2-COOH) .

- PFO3OA : C5 chain with three ether oxygens (CF3-O-CF2-O-CF2-O-CF2-COOH) .

- GenX (HFPO-DA) : A shorter branched structure (CF3-CF(CF3)-O-CF2-COOH) .

The increased chain length and ether oxygen content in PFO5DoA enhance its molecular weight (MW: ~614 g/mol) compared to PFO4DA (MW: ~514 g/mol) and GenX (MW: ~330 g/mol), influencing its environmental behavior and biological interactions .

Half-Life and Persistence

Human elimination half-lives vary significantly among PFECAs:

| Compound | Half-Life (Days) | 95% Confidence Interval | Molecular Weight (g/mol) |

|---|---|---|---|

| PFO5DoA | 379 | 199–3870 | ~614 |

| PFO4DA | 127 | 86–243 | ~514 |

| Nafion Byproduct 2 | 296 | 176–924 | ~500 |

| GenX (HFPO-DA) | 30–60 | N/A | ~330 |

| Legacy PFOA | 800–1200 | N/A | ~414 |

PFO5DoA’s longer half-life than PFO4DA and GenX correlates with its higher molecular weight, as predicted by pharmacokinetic models . However, its half-life remains shorter than legacy PFOA due to differences in protein-binding affinity .

Toxicity Profile Comparison

Developmental Toxicity

In zebrafish embryos, PFO5DoA exhibited greater developmental toxicity than PFO4DA and PFOA:

- Swim Bladder Malformations : EC50 values (concentration causing 50% effect) followed the order: PFO5DoA > PFO4DA > PFOA .

- Thyroid Hormone Disruption : PFO5DoA reduced whole-body thyroxine (T4) and triiodothyronine (T3) levels in larvae, similar to PFOA but at lower concentrations .

Thyroid Cytotoxicity

PFO5DoA and PFO4DA disrupt thyroid homeostasis by upregulating ugt1ab (a gene involved in thyroid hormone metabolism) and inducing thyroid receptor (TSHR) expression, mirroring effects seen with GenX but at higher potency .

Cholesterol Impacts

Both PFO5DoA and PFO4DA are associated with elevated non-HDL cholesterol in humans, though their individual contributions require further study .

Environmental Presence and Detection

Human Exposure

Biological Activity

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFODA) is a perfluorinated compound that has garnered attention due to its unique chemical structure and potential biological effects. This compound is characterized by a long carbon chain with multiple ether linkages, which contribute to its stability and resistance to degradation. Understanding the biological activity of PFODA is crucial for assessing its environmental impact and potential health risks.

Chemical Structure

PFODA can be represented structurally as follows:

The presence of fluorine atoms and ether groups makes PFODA hydrophobic and lipophilic, influencing its interaction with biological systems.

Toxicological Studies

Research has shown that PFODA exhibits various toxicological effects in different biological models. Key findings include:

- Cytotoxicity : In vitro studies have demonstrated that PFODA can induce cytotoxic effects on human liver cells (HepG2). Concentrations above 50 µM resulted in significant cell death, as measured by MTT assays .

- Genotoxicity : PFODA has been implicated in DNA damage. A study using the comet assay revealed increased tail moments in human lymphocytes exposed to PFODA concentrations of 10 µM and higher .

- Endocrine Disruption : PFODA has been shown to interfere with endocrine signaling pathways. In vitro assays indicated that PFODA could bind to estrogen receptors, potentially disrupting hormonal balance .

Case Studies

- Environmental Impact on Aquatic Life : A case study conducted in a river contaminated with PFODA showed significant bioaccumulation in fish species. The study reported altered reproductive behaviors and decreased fertility rates in affected populations .

- Human Health Risks : An epidemiological study investigated the correlation between PFODA exposure and liver function abnormalities in workers at a manufacturing plant. Results indicated elevated liver enzymes (ALT and AST) among workers with high exposure levels compared to controls .

The biological activity of PFODA can be attributed to several mechanisms:

- Membrane Disruption : Due to its lipophilic nature, PFODA can integrate into cell membranes, leading to altered membrane fluidity and function.

- Reactive Oxygen Species (ROS) Generation : Exposure to PFODA has been linked to increased oxidative stress in cells, contributing to cellular damage and apoptosis .

Table 1: Summary of Toxicological Effects of PFODA

| Biological Effect | Observed Concentration | Methodology | Reference |

|---|---|---|---|

| Cytotoxicity | >50 µM | MTT Assay | |

| Genotoxicity | ≥10 µM | Comet Assay | |

| Endocrine Disruption | Variable | Estrogen Binding Assay |

Table 2: Case Study Findings on PFODA Exposure

| Study Type | Population/Subject | Key Findings | Reference |

|---|---|---|---|

| Environmental | Fish in contaminated river | Bioaccumulation and reproductive issues | |

| Epidemiological | Manufacturing workers | Elevated liver enzymes |

Q & A

Advanced Question | Mechanistic Toxicology

- Cell models : FRTL-5 rat thyroid cells and primary human thyroid cells are exposed to PFO5DoDA (0.1–100 µM) .

- Endpoints :

- Cytotoxicity via MTT assay (IC50 = 12 µM in FRTL-5 cells) .

- Proliferation inhibition (30% reduction at 10 µM) .

- qPCR analysis of PAX8 and TSHR mRNA (2.5-fold increase at 25 µM), indicating disrupted thyroid differentiation .

Contradictory data between rat and human cells require cross-species validation .

How do structural features of PFO5DoDA influence its toxicokinetics?

Advanced Question | Pharmacokinetics

PFO5DoDA’s ether-linked backbone and chain length (C7 + 5 oxygen atoms) reduce protein binding affinity compared to PFOA, shortening its half-life (379 days vs. 800 days for PFOA) . Molecular weight (MW = 514 g/mol) and hydrophilicity from oxygen atoms enhance renal clearance but delay hepatic metabolism. Quantitative structure-property relationship (QSPR) models using MW and logP predict 69% of half-life variance in humans .

How can discrepancies between environmental and biomonitoring data for PFO5DoDA be resolved?

Advanced Question | Exposure Science

Discrepancies arise from:

- Analytical limitations : LOQs for water (e.g., 0.5 ng/mL) may miss trace levels .

- Transformation pathways : Precursors in the environment (e.g., fluorotelomers) may biotransform into PFO5DoDA in vivo .

- Bioaccumulation : Despite low water concentrations, daily ingestion from contaminated sources (e.g., Cape Fear River) leads to detectable serum levels (>0.5 ng/mL) . Cohort studies with paired environmental and serum sampling are critical .

What experimental designs address PFO5DoDA’s immunotoxicity?

Advanced Question | Immunotoxicology

- In vivo : Measure thymus/spleen weight changes in rodents (dose range: 1–30 mg/kg/day) .

- Human studies : Longitudinal vaccination response assays (e.g., tetanus antibody titers) to assess immunosuppression .

- Epigenetics : DNA methylation profiling (e.g., Illumina MethylationEPIC array) of immune-related genes (e.g., IL6, TNF) in exposed populations . EFSA recommends prioritizing PFECAs with high serum prevalence (e.g., PFO5DoDA in 87% of samples) .

How do structure-activity relationships (SARs) predict PFO5DoDA’s toxicity?

Advanced Question | Computational Toxicology

Increasing chain length and oxygen atoms correlate with toxicity:

- Zebrafish EC50 : PFO5DoDA (1.2 µM) > PFO4DA (2.3 µM) > PFOA (4.5 µM) .

- Thyroid cytotoxicity : PFO5DoDA’s ether linkages enhance cellular uptake vs. carboxylated PFOA .

SAR models using topological polar surface area (TPSA) and hydrogen bond acceptors (HBA) explain 55% of toxicity variance .

What mechanistic insights link PFO5DoDA to dyslipidemia?

Advanced Question | Epidemiology

In the GenX Exposure Study, a 1-quartile increase in serum PFO5DoDA correlated with 8.4 mg/dL higher LDL cholesterol (95% CI: 2.1–14.7), adjusted for BMI and smoking . Proposed mechanisms include:

- PPARα activation altering lipid metabolism.

- Thyroid disruption reducing hepatic LDL receptor expression.

Methodologically, nested case-control studies with lipidomics are needed to isolate PFECA-specific effects .

How should regulators address PFO5DoDA given evolving PFAS classifications?

Advanced Question | Regulatory Science

EFSA’s Markush structure approach (R-CF2-O-CF2-R’) groups PFO5DoDA with other PFECAs for cumulative risk assessment . Relative potency factors (RPFs) derived from rodent thymus weight studies (RPF = 0.3 vs. PFOA) can weight exposure limits . Regulatory frameworks must integrate novel toxicokinetic data (e.g., half-life = 379 days) and epidemiological cholesterol findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.